molecular formula C20H22N4O9 B11117035 N-(2-{2-[(E)-1-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide

N-(2-{2-[(E)-1-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide

Cat. No.: B11117035
M. Wt: 462.4 g/mol
InChI Key: HISVOYGSNKUCIJ-LSFURLLWSA-N
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Description

N-(2-{2-[(E)-1-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{2-[(E)-1-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide typically involves a multi-step process. The initial step often includes the formation of the hydrazone derivative through the reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with hydrazine hydrate. This intermediate is then reacted with 3,4,5-trimethoxybenzoyl chloride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. The use of catalysts and solvents that facilitate the reaction while minimizing side products is also crucial.

Chemical Reactions Analysis

Types of Reactions

N-(2-{2-[(E)-1-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the exchange of functional groups.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

N-(2-{2-[(E)-1-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-{2-[(E)-1-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular pathways to modulate biological processes, such as cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxybenzaldehyde: Shares the methoxy and hydroxy functional groups.

    3,4,5-Trimethoxybenzaldehyde: Contains the trimethoxybenzene moiety.

    N-(2-{2-[(E)-1-(4-Hydroxy-3-methoxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide: A structurally similar compound with slight variations in functional groups.

Uniqueness

N-(2-{2-[(E)-1-(4-Hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazino}-2-oxoethyl)-3,4,5-trimethoxybenzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C20H22N4O9

Molecular Weight

462.4 g/mol

IUPAC Name

N-[2-[(2E)-2-[(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C20H22N4O9/c1-30-14-6-11(5-13(18(14)26)24(28)29)9-22-23-17(25)10-21-20(27)12-7-15(31-2)19(33-4)16(8-12)32-3/h5-9,26H,10H2,1-4H3,(H,21,27)(H,23,25)/b22-9+

InChI Key

HISVOYGSNKUCIJ-LSFURLLWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)CNC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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